Astaxanthin
Overview
Description
Astaxanthin is a natural, lipid-soluble, red-orange carotenoid found in some types of microalgae and yeast . It’s mainly found in Haematococcus pluvialis, a type of algae, and Xanthophyllomyces dendrorhous, a type of yeast . Astaxanthin is a metabolite of zeaxanthin and canthaxanthin, containing both hydroxyl and ketone functional groups . It is a pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound .
Synthesis Analysis
Astaxanthin synthesis involves the formation of a rigid cell wall that impedes direct astaxanthin extraction into a solvent . Sodium citrate (Na-citrate), one of the major carbon sources for microorganisms, can promote cell growth and product accumulation . The qRT-PCR assay revealed that Na-citrate facilitated glucose consumption, promoted the metabolic flux from glycolysis, and regulated the tricarboxylic acid (TCA) cycle, providing more energy and substrates for the synthesis of astaxanthin .
Molecular Structure Analysis
The molecular formula of astaxanthin is C40H52O4 and its molar mass is 596.84 g/mol . Astaxanthin is comprised of two terminal ionone rings joined by a polyene chain which provides its light-absorption features and chemical properties .
Chemical Reactions Analysis
Astaxanthin is a secondary metabolite produced by microalgae under stress conditions such as strong light, high salinity, high carbon-nitrogen ratio, and low nutrient utilization . The most common source and the highest production of astaxanthin are from freshwater unicellular green microalgae Haematococcus pluvialis .
Physical And Chemical Properties Analysis
Astaxanthin is a lipid-soluble pigment with red coloring properties, which result from the extended chain of conjugated (alternating double and single) double bonds at the center of the compound . The presence of the hydroxyl functional groups and the hydrophobic hydrocarbons render the molecule amphiphilic .
Scientific Research Applications
Aquaculture Industry
Astaxanthin is widely recognized for its significant applications in various industries, including aquaculture. It has been found to be a key additive in formulated diets for aquatic animals, enhancing pigmentation and thereby improving product quality and price. Additionally, astaxanthin offers multiple health benefits for aquatic animals, such as improved survival, growth performance, reproductive capacity, stress tolerance, disease resistance, and immune-related gene expression (Lim et al., 2018).
Skin Health Applications
Astaxanthin demonstrates potent antioxidant effects, making it valuable in cosmetics and pharmaceuticals for skin health. Despite its poor solubility in water and low oral bioavailability, various delivery systems, such as liposomes and emulsions, have been developed to enhance its application in cosmetic and topical formulations. These systems stabilize astaxanthin, augmenting its biological activities and effectiveness in products for skin health (Lima et al., 2021).
Health and Nutrition
Astaxanthin shows promise in human health and nutrition, attributed to its antioxidative and anti-inflammatory properties. It has been suggested to have potential effects on conditions such as cancer, diabetes, and various immune system-related diseases. Haematococcus pluvialis, a green microalga, is a rich natural source of astaxanthin and has been studied for its health-promoting properties, including potential antihypertensive and neuroprotective effects (Hussein et al., 2006).
Pharmaceutical and Nutraceutical Applications
In the pharmaceutical and nutraceutical sectors, astaxanthin's antioxidative and immunostimulant properties have been well-documented. It is used to prevent diabetes, cardiovascular diseases, and neurodegenerative disorders, and to stimulate immunization. Astaxanthin is available in various dosage forms like tablets, capsules, and creams, indicating its versatility and widespread application (Ambati et al., 2014).
Exercise Metabolism and Recovery
Research on astaxanthin in exercise metabolism, performance, and recovery has shown mixed results. While animal models suggest potential improvements in exercise metabolism and recovery due to its antioxidant capacity, human studies have yielded inconsistent findings. Further investigation is needed to confirm the efficacy of astaxanthin supplementation in these areas (Brown et al., 2018).
Ocular Health
Astaxanthin's efficacy in preventing and treating various ocular diseases, ranging from the anterior to the posterior pole of the eye, has been increasingly recognized. Clinical studies suggest that astaxanthin may be beneficial in managing retinal diseases, ocular surface disorders, uveitis, cataracts, and asthenopia. Its unique molecular structure contributes to its strong antioxidant, anti-inflammatory, and antiapoptotic activities, making it a promising candidate for ocular health applications (Giannaccare et al., 2020).
Cardiovascular Health
Astaxanthin's potential as a therapeutic agent in cardiovascular disease has been explored due to its antioxidant and anti-inflammatory properties. While experimental studies have demonstrated protective effects on the myocardium, clinical cardiovascular studies in humans are limited. Its role in improving oxidative stress, inflammation, lipid metabolism, and glucose metabolism suggests that astaxanthin could be beneficial in preventing atherosclerotic cardiovascular disease. However, more clinical trials are necessary to establish its efficacy and appropriate usage in cardiovascular health (Fassett & Coombes, 2011).
Safety And Hazards
Future Directions
In addition to the protective effects of astaxanthin in various chronic and acute diseases, recent advances for the inconsistent roles of astaxanthin in infectious diseases have been summarized . The exact function of astaxanthin in response to different pathogen infection and the potential protective effects of astaxanthin in viral infectious diseases should be important research directions in the future .
properties
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-UWFIBFSHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893777 | |
Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Astaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Astaxanthin | |
Color/Form |
Needles from acetone/light petroleum | |
CAS RN |
472-61-7 | |
Record name | Astaxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astaxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astaxanthin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06543 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASTAXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ASTAXANTHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Astaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |
Record name | ASTAXANTHINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Astaxanthin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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